REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:9]([SH:12])[CH2:10][CH3:11]>>[CH2:7]([O:6][C:1](=[O:5])[CH2:2][CH:3]([S:12][CH2:9][CH2:10][CH3:11])[CH3:4])[CH3:8]
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
one
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
ADDITION
|
Details
|
hot plate containing
|
Type
|
CUSTOM
|
Details
|
a built in magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
STIRRING
|
Details
|
the reaction mass is stirred
|
Type
|
STIRRING
|
Details
|
to be stirred for a period of 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
At the end of the 8 hour period
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the reaction mass is transferred to a distillation flask
|
Type
|
DISTILLATION
|
Details
|
distilled on a micro Vigreux column
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC(C)SCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |